3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of tetrahydroquinoline and indolone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with cyclohexanone to form the tetrahydroquinoline moiety. This intermediate is then reacted with isatin under acidic conditions to yield the final indolone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indolone moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated indolone compounds.
Scientific Research Applications
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one: shares similarities with other indolone and tetrahydroquinoline derivatives.
Indolone derivatives: Known for their diverse biological activities.
Tetrahydroquinoline derivatives: Studied for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique properties and activities not observed in other similar compounds. This makes it a valuable subject for further research and development.
Properties
CAS No. |
93491-19-1 |
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Molecular Formula |
C26H25N3O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3,3-bis(1,2,3,4-tetrahydroquinolin-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C26H25N3O/c30-25-26(19-9-3-6-12-22(19)29-25,23-15-13-17-7-1-4-10-20(17)27-23)24-16-14-18-8-2-5-11-21(18)28-24/h1-12,23-24,27-28H,13-16H2,(H,29,30) |
InChI Key |
CLVMFBJMXFCYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3(C4=CC=CC=C4NC3=O)C5CCC6=CC=CC=C6N5 |
Origin of Product |
United States |
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